Cas no 2248403-00-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate
- EN300-6523590
- 2248403-00-9
-
- Inchi: 1S/C20H18N2O6S/c23-18(28-22-19(24)16-3-1-2-4-17(16)20(22)25)12-7-13-5-10-15(11-6-13)29(26,27)21-14-8-9-14/h1-6,10-11,14,21H,7-9,12H2
- InChI Key: PRFFXOQSTYBOEI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(CCC(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1)(NC1CC1)(=O)=O
Computed Properties
- Exact Mass: 414.08855747g/mol
- Monoisotopic Mass: 414.08855747g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 740
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 118Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6523590-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate |
2248403-00-9 | 95.0% | 0.05g |
$431.0 | 2025-03-14 | |
| Enamine | EN300-6523590-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate |
2248403-00-9 | 95.0% | 0.1g |
$451.0 | 2025-03-14 | |
| Enamine | EN300-6523590-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate |
2248403-00-9 | 95.0% | 0.25g |
$472.0 | 2025-03-14 | |
| Enamine | EN300-6523590-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate |
2248403-00-9 | 95.0% | 0.5g |
$493.0 | 2025-03-14 | |
| Enamine | EN300-6523590-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate |
2248403-00-9 | 95.0% | 1.0g |
$513.0 | 2025-03-14 | |
| Enamine | EN300-6523590-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate |
2248403-00-9 | 95.0% | 2.5g |
$1008.0 | 2025-03-14 | |
| Enamine | EN300-6523590-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate |
2248403-00-9 | 95.0% | 5.0g |
$1488.0 | 2025-03-14 | |
| Enamine | EN300-6523590-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate |
2248403-00-9 | 95.0% | 10.0g |
$2209.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate (CAS No. 2248403-00-9)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate (CAS No. 2248403-00-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoline derivatives and is characterized by its unique structural features, including a cyclopropylsulfamoyl moiety and a propanoate ester. The compound's structure and properties make it a promising candidate for various therapeutic applications, particularly in the areas of inflammation and cancer.
The cyclopropylsulfamoyl group is a key functional moiety in this compound, contributing to its biological activity. Sulfamoyl groups are known for their ability to form hydrogen bonds and interact with biological targets, making them valuable in drug design. The cyclopropyl ring adds steric hindrance and conformational rigidity, which can enhance the compound's selectivity and potency. These structural features have been shown to play a crucial role in the compound's pharmacological profile.
Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate in modulating various biological pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling, a key pathway in inflammation.
In addition to its anti-inflammatory effects, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate has shown promise as an anticancer agent. Preclinical studies have reported that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the activation of caspase-dependent pathways and the disruption of mitochondrial membrane potential. These findings suggest that the compound may have broad-spectrum anticancer activity.
The isoindoline core of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate is another important structural element that contributes to its biological activity. Isoindoline derivatives are known for their ability to interact with protein targets involved in cell signaling and regulation. The presence of the dioxo group further enhances the compound's stability and bioavailability, making it suitable for both in vitro and in vivo studies.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate involves several steps, including the formation of the isoindoline core and the introduction of the cyclopropylsulfamoyl group. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For example, a one-pot synthesis approach using microwave-assisted reactions has been reported to significantly reduce reaction times and improve yields.
In terms of pharmacokinetics, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate exhibits favorable properties such as good solubility and permeability. These characteristics are essential for ensuring effective drug delivery and therapeutic efficacy. Preclinical studies have also shown that the compound has low toxicity and good safety profiles in animal models.
Future research on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate is likely to focus on optimizing its structure for enhanced potency and selectivity. Computational methods such as molecular docking and virtual screening are being employed to identify potential modifications that could improve the compound's binding affinity to target proteins. Additionally, clinical trials are planned to evaluate the safety and efficacy of this compound in human subjects.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[4-(cyclopropylsulfamoyl)phenyl]propanoate (CAS No. 2248403-00-9) represents a promising lead compound with significant therapeutic potential. Its unique structural features and biological activities make it an attractive candidate for further development in both academic research and pharmaceutical applications.
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